

The Metabolic Pathway of D-Galactose in Mammals: A Technical Guide

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Compound of Interest

Compound Name: *D-Galactose*

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This technical guide provides an in-depth overview of the primary metabolic pathway for **D-galactose** in mammals, the Leloir pathway. It details the enzymatic steps, intermediate molecules, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the key enzymes and visual diagrams to facilitate a comprehensive understanding of the pathway and associated research methodologies.

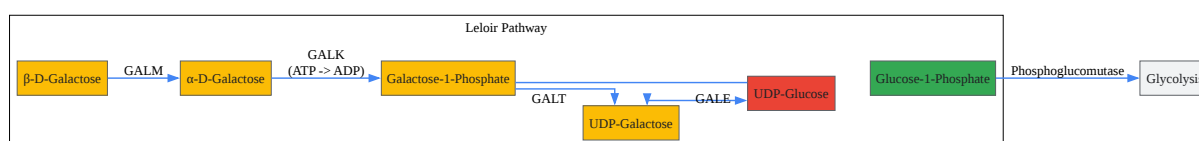
The Core of D-Galactose Metabolism: The Leloir Pathway

The catabolism of **D-galactose** in mammals is predominantly carried out through the Leloir pathway, a sequence of four key enzymatic reactions that convert **D-galactose** into glucose-1-phosphate, an intermediate that can readily enter glycolysis.^{[1][2][3]} This pathway is crucial for the utilization of galactose derived from dietary lactose.^[4] The enzymes involved are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE).^[5]

The pathway begins with the conversion of β -**D-galactose**, the anomer typically resulting from lactose hydrolysis, into its α -**D-galactose** form by Galactose Mutarotase (GALM), as the subsequent enzyme, GALK, is specific for the α -anomer.^{[1][2]} Next, Galactokinase (GALK) phosphorylates α -**D-galactose** to produce galactose-1-phosphate, a step that consumes one molecule of ATP.^{[6][7]} The third and most critical step is catalyzed by Galactose-1-Phosphate

Uridyltransferase (GALT), which transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][8] Finally, UDP-Galactose 4'-Epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose consumed by GALT and also providing UDP-galactose for various biosynthetic processes.[1][4] The glucose-1-phosphate produced can then be converted to glucose-6-phosphate by phosphoglucosmutase and enter glycolysis.[1]

Signaling Pathway Diagram



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Caption: The Leloir Pathway for **D-Galactose** Metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the Leloir pathway. While comprehensive kinetic data for all mammalian enzymes in a single source is not readily available, the presented values are derived from various studies.

Table 1: Enzyme Kinetic Parameters (Note: Values can vary based on species and experimental conditions)

Enzyme	Substrate	Km (Michaelis Constant)	Vmax (Maximum Velocity)	Source Organism/Tissue
Galactokinase (GALK)	D-Galactose	0.95 mmol/L blood	2.7 mmol/min	Human Liver
ATP	-	-	Pig Liver	
Galactose-1-Phosphate Uridyltransferase (GALT)	Galactose-1-Phosphate	0.38 mmol/L	-	Human Erythrocytes
UDP-Glucose	0.071 mmol/L	-	Human Erythrocytes	

Data for Vmax of GALT was not specified in the provided search results.

Table 2: Metabolite Concentrations in Human Erythrocytes

Metabolite	Condition	Concentration Range
Galactose-1-Phosphate	Normal	<1 mg/dL
Classic Galactosemia (untreated)	>10 mg/dL (can be as high as 120 mg/dL)	
Classic Galactosemia (treated)	≥1.0 mg/dL	
Plasma Free Galactose	Normal (unrestricted diet)	0.11 to 6.33 μmol/L
Classic Galactosemia (untreated)	>10 mg/dL (can be as high as 90-360 mg/dL)	

Table 3: GALT Enzyme Activity in Human Erythrocytes

Condition	GALT Activity (% of control)
Normal	100%
Classic Galactosemia	<1%
Clinical Variant Galactosemia	~1% to <15%
Duarte Variant (Biochemical)	>15% (average 25%)

Experimental Protocols

Detailed methodologies for assaying the activity of the four key enzymes in the Leloir pathway are provided below.

Protocol 1: Galactokinase (GALK) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

Principle: This assay measures the production of ADP from the GALK-catalyzed phosphorylation of galactose. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that oxidizes NADH to NAD⁺. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GALK activity.^[1]

Reagents:

- Potassium Phosphate Buffer (160 mM, pH 7.0)
- ATP Solution (e.g., 10 mM)
- Phosphoenolpyruvate (PEP) Solution (e.g., 16.2 mM)
- Potassium Chloride (KCl) Solution (e.g., 800 mM)
- Magnesium Chloride (MgCl₂) Solution (e.g., 100 mM)
- EDTA Solution (e.g., 20 mM)
- β-NADH Solution (e.g., 3.76 mM)

- **D-Galactose** Solution (100 mM)
- Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
- Sample containing Galactokinase (e.g., cell lysate, purified enzyme)

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, ATP, PEP, KCl, MgCl₂, EDTA, β -NADH, and the PK/LDH enzyme mix.
- Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding the **D-galactose** solution.
- Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
- Calculate the rate of NADH consumption from the linear portion of the absorbance curve.
- One unit of GALK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μ mole of galactose-1-phosphate per minute under the specified conditions.

Protocol 2: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Based)

Principle: This highly sensitive and specific method utilizes a stable isotope-labeled substrate, [13C6]- α -galactose-1-phosphate, for the GALT enzyme. The enzymatic product, [13C6]-UDP-galactose, is then detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reagents:

- [13C6]- α -galactose-1-phosphate (substrate)
- UDP-glucose (co-substrate)
- Internal Standard (e.g., [13C6]-Glu-1-P)

- Buffer solution (e.g., HEPES)
- Quenching solution (e.g., cold methanol)
- Sample containing GALT (e.g., erythrocyte lysate)

Procedure:

- Prepare erythrocyte lysates from whole blood samples.
- Incubate the lysate with a reaction mixture containing [13C6]- α -galactose-1-phosphate and UDP-glucose at 37°C.
- Stop the reaction by adding a quenching solution.
- Add an internal standard for quantification.
- Separate the enzymatic product, [13C6]-UDP-galactose, using reversed-phase ion-pair chromatography.
- Detect and quantify the product using a tandem mass spectrometer by monitoring a specific mass transition (e.g., 571 > 323 for [13C6]-UDPGal).
- Calculate GALT activity based on the amount of product formed over time, normalized to hemoglobin content.

Protocol 3: UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

Principle: The activity of GALE is measured by coupling the production of UDP-glucose from UDP-galactose to its oxidation by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GALE activity.^[9]

Reagents:

- Buffer (e.g., 100 mM Glycine, pH 8.8)

- NAD⁺ Solution (e.g., 10 mM)
- UDP-galactose Solution (substrate, variable concentrations for kinetic studies)
- UDP-glucose dehydrogenase (coupling enzyme)
- Sample containing GALE

Procedure:

- Prepare a reaction mixture in a 96-well plate or cuvette containing buffer, NAD⁺, and UDP-galactose.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding UDP-glucose dehydrogenase.
- Monitor the increase in absorbance at 340 nm over time.
- The initial rate of the reaction is determined from the linear phase of the curve.
- One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mole of UDP-glucose per minute under the specified conditions.

Protocol 4: Galactose Mutarotase (GALM) Activity Assay (Polarimetric Method)

Principle: This assay directly measures the change in the optical rotation of a solution of an aldose as it is converted from one anomer to the other by GALM. For example, the conversion of α -D-glucose to its equilibrium mixture with β -D-glucose results in a decrease in the specific rotation of the solution.

Reagents:

- Buffer solution (e.g., 50 mM HEPES, pH 7.5)
- Substrate solution (e.g., freshly prepared α -D-glucose or α -D-galactose)

- Sample containing GALM

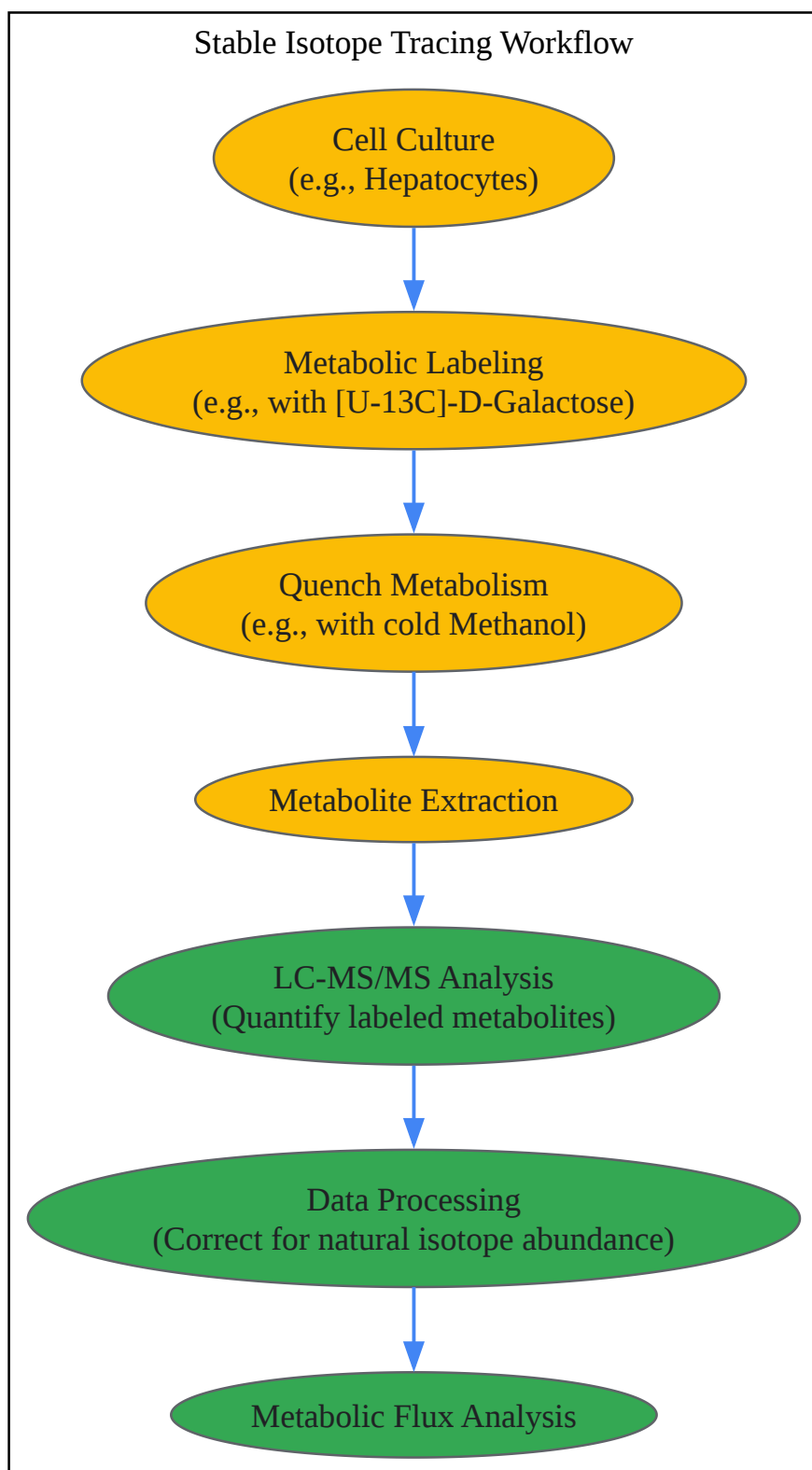
Procedure:

- Equilibrate the buffer and substrate solution in a water-jacketed cell of a polarimeter at a constant temperature (e.g., 27°C).
- Calibrate the polarimeter with the buffer solution.
- Initiate the reaction by adding the GALM-containing sample to the substrate solution.
- Immediately begin recording the change in optical rotation over time.
- The initial rate of mutarotation is determined from the initial slope of the curve.
- Enzyme activity can be calculated based on the rate of change in optical rotation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying galactose metabolism and the logical relationship between enzyme deficiencies and resulting metabolic blocks.

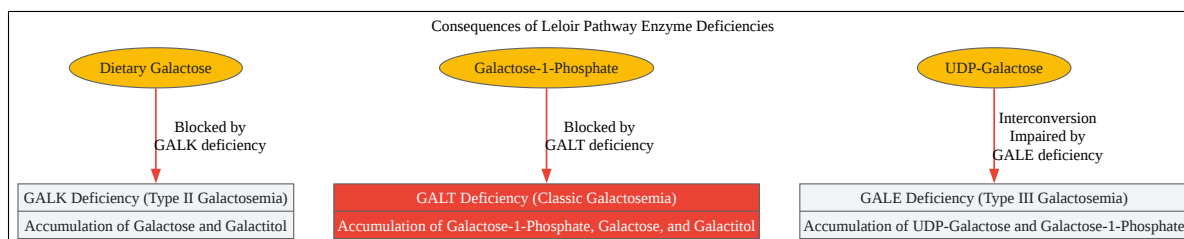
Experimental Workflow: Stable Isotope Tracing of Galactose Metabolism



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Caption: Workflow for a stable isotope tracing study of galactose metabolism.

Logical Relationship: Enzyme Deficiencies and Metabolic Consequences



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Caption: Metabolic blocks in different types of galactosemia.

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